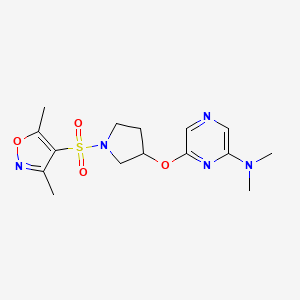

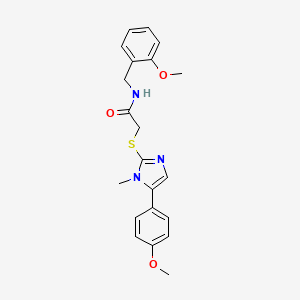

6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a pyrrolidine ring, a pyrazine ring, and sulfonyl and amine groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The isoxazole and pyrazine rings are aromatic, contributing to the stability of the molecule. The sulfonyl group is a good leaving group, which could be important in potential reactions .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive sites . The isoxazole ring could undergo electrophilic substitution or opening reactions. The sulfonyl group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the polar sulfonyl and amine groups could enhance its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of complex molecules like dimethyl sulfomycinamate demonstrates the intricate methods used to create compounds with similar structures to 6-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine. Techniques involve selective palladium-catalyzed coupling reactions and condensation reactions to form key moieties, highlighting the chemical intricacies in producing such molecules (Kelly & Lang, 1995). Furthermore, the Bohlmann-Rahtz heteroannulation reaction is another method for achieving the synthesis of related compounds, illustrating the diverse synthetic routes available for complex heterocyclic compounds (Bagley et al., 2005).

Antibacterial Properties

Research into new heterocyclic compounds containing a sulfonamido moiety aims at identifying potential antibacterial agents. The synthesis of novel compounds and their subsequent evaluation for antibacterial activity shed light on the potential of such molecules in addressing bacterial resistance, with several compounds showing high activities (Azab et al., 2013).

Catalytic Applications

Innovations in catalysis have been demonstrated through the preparation of heterocyclic compounds using magnetically separable catalysts, providing a sustainable and efficient approach to synthesizing pyridine derivatives. Such methodologies emphasize the role of novel catalysts in enhancing the green chemistry aspects of synthetic organic chemistry (Zhang et al., 2016).

Propriétés

IUPAC Name |

6-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4S/c1-10-15(11(2)24-18-10)25(21,22)20-6-5-12(9-20)23-14-8-16-7-13(17-14)19(3)4/h7-8,12H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNVZPNNRXJKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)

![N~6~,N~6~-diethyl-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597962.png)

![N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B2597967.png)

![2,4,6-trimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2597976.png)

![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)

![2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2597980.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)